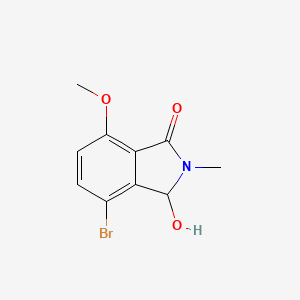

4-BRomo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one

Description

Properties

IUPAC Name |

4-bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-12-9(13)7-5(11)3-4-6(15-2)8(7)10(12)14/h3-4,9,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIULABEMJNIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2C1=O)OC)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by bromination to introduce the bromine atom. Subsequent steps include reduction of the nitro group to an amine, cyclization to form the isoindoline ring, and functional group modifications to introduce the hydroxyl and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure the cost-effective and environmentally friendly synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 4-bromo-3-oxo-7-methoxy-2-methyl-3H-isoindol-1-one.

Reduction: Formation of 3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one.

Substitution: Formation of various substituted isoindolines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets. The presence of the bromine and hydroxyl groups may allow it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table compares 4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one with four structurally related brominated heterocycles from diverse sources:

Spectral and Physicochemical Data

- Infrared (IR) Spectroscopy :

- Melting Points :

Research Findings and Limitations

- Pharmacological Potential: While OT-4518’s bioactivity remains underexplored, analogs like the pyrazole-sulfonamide () have demonstrated antidiabetic and anticancer properties in preclinical studies .

- Synthetic Challenges : The bromoethyl-chloroindole () is prone to hydrolysis due to its labile bromoethyl group, necessitating careful handling, whereas OT-4518’s methoxy and methyl groups confer greater stability .

Biological Activity

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one is a compound belonging to the isoindolinone family, which has garnered interest due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound's chemical formula is with a molecular weight of approximately 250.10 g/mol. The structure features a bromo substituent, hydroxyl group, and methoxy group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.10 g/mol |

| CAS Number | 919800-51-4 |

| LogP | 0.924 |

Anticancer Activity

Recent studies have indicated that isoindolinone derivatives, including this compound, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in Organic Letters explored the anticancer effects of isoindolinone derivatives on human cancer cell lines. The results showed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (Lim et al., 2013) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays have shown activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

These findings suggest a potential application in developing new antimicrobial agents.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit various enzymes. For instance, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Research Findings:

Docking studies indicate that this compound interacts effectively with the active site of acetylcholinesterase, leading to competitive inhibition (Kumar et al., 2009) .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction: By binding to specific enzymes like acetylcholinesterase, it alters their activity and contributes to therapeutic effects.

- Antimicrobial Mechanism: The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

What are the optimal synthetic routes for 4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one, considering functional group compatibility and yield optimization?

Level: Basic

Methodological Answer:

Synthesis should prioritize protecting sensitive functional groups (e.g., hydroxyl and methoxy groups) during bromination or alkylation steps. A multi-step approach is recommended:

Starting Material Selection : Use a pre-functionalized isoindolone core (e.g., 3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one) to avoid side reactions.

Bromination : Employ electrophilic bromination agents (e.g., NBS or Br₂ in controlled conditions) at the 4-position, ensuring temperature control (<0°C) to prevent over-bromination .

Purification : Use flash column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC or TLC .

Yield Optimization : Monitor reaction progress with in-situ NMR or LC-MS to adjust stoichiometry and reaction time .

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Level: Basic

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks by comparing to analogous isoindolone derivatives. The hydroxyl proton (3-OH) typically appears as a broad singlet (δ 9–11 ppm), while the methoxy group (7-OCH₃) resonates near δ 3.8–4.0 ppm. The bromine atom deshields adjacent carbons, shifting their signals downfield .

- HR-ESI-MS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. Fragmentation patterns should align with expected cleavage at the isoindolone ring .

- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding interactions, as seen in structurally related indole derivatives .

What strategies are recommended for resolving contradictory biological activity data across different assay systems?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay-specific variables (e.g., pH, solvent, cell lines). To address this:

Standardize Assay Conditions : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and validate cell viability under test conditions .

Control for Reactivity : Test the compound’s stability in assay buffers (e.g., via LC-MS) to rule out degradation artifacts .

Comparative Studies : Benchmark activity against structurally similar indole derivatives (e.g., serotonin receptor ligands) to identify structure-activity relationships (SAR) .

Mechanistic Probes : Use knockout cell lines or receptor antagonists to isolate biological targets (e.g., neurotransmitter receptors) .

How should environmental fate studies be designed to assess the compound’s persistence and degradation products?

Level: Advanced

Methodological Answer:

Adopt a tiered approach inspired by environmental-chemical frameworks :

Abiotic Degradation :

- Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS/MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify byproducts.

Biotic Degradation :

- Use soil/water microcosms with isotopic labeling (e.g., ¹⁴C-tracking) to identify microbial metabolites.

Ecotoxicity Screening :

What experimental frameworks are suitable for investigating the compound’s mechanism of action in biological systems?

Level: Advanced

Methodological Answer:

Link hypotheses to established biochemical theories:

Receptor Binding Studies :

- Perform competitive radioligand assays (e.g., using ³H-serotonin) to assess affinity for neurotransmitter receptors .

Pathway Analysis :

- Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) perturbed by the compound .

In Silico Modeling :

- Dock the compound into receptor active sites (e.g., 5-HT₂A) using molecular dynamics simulations to predict binding modes .

How can researchers address discrepancies in spectral data interpretation for this compound?

Level: Advanced

Methodological Answer:

Contradictory NMR/IR data often stem from tautomerism or solvent effects:

Tautomer Identification : Compare experimental ¹³C-NMR shifts with DFT-calculated chemical shifts for enol-keto equilibria .

Solvent Standardization : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

2D NMR Validation : Use HSQC and HMBC to resolve ambiguous coupling patterns, particularly for overlapping aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.